4,5-Dihydroxyphthalic acid diethyl ester
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Overview
Description
4,5-Dihydroxyphthalic acid diethyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their ability to impart flexibility and durability to polymeric materials. The compound is characterized by the presence of two hydroxyl groups and two ester groups attached to a benzene ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxyphthalic acid diethyl ester typically involves the esterification of 4,5-dihydroxyphthalic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxyphthalic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Ethers or esters depending on the substituent.
Scientific Research Applications
4,5-Dihydroxyphthalic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4,5-dihydroxyphthalic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis to release the active phthalic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
- 4,5-Dihydroxyphthalic acid
- Diethyl phthalate
- Dibutyl phthalate
Comparison: 4,5-Dihydroxyphthalic acid diethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to diethyl phthalate and dibutyl phthalate, it has enhanced hydrogen bonding capabilities due to the hydroxyl groups, making it more versatile in biochemical applications .
Properties
CAS No. |
1006694-57-0 |
---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
diethyl 4,5-dihydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 |
InChI Key |
XLBUHNILNHQMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)OCC)O)O |
Origin of Product |
United States |
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